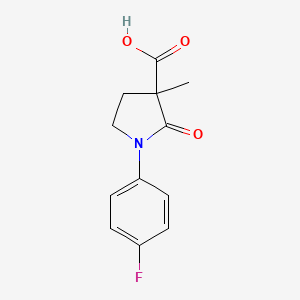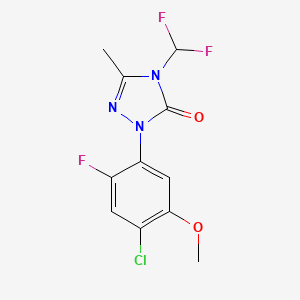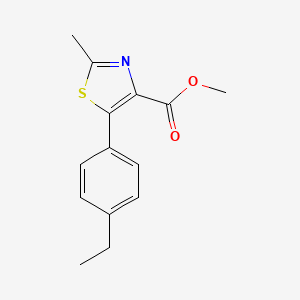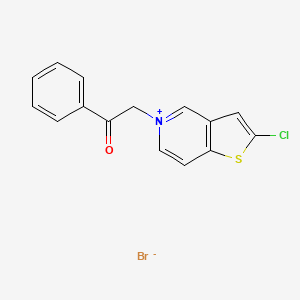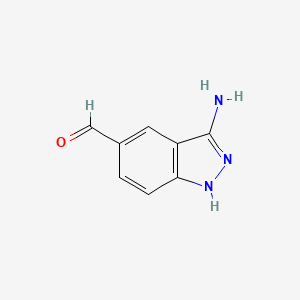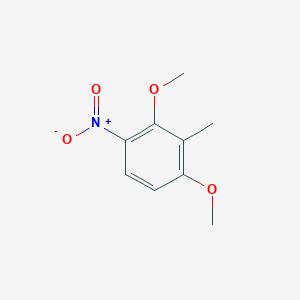
2,6-Dimethoxy-3-nitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-3-nitrotoluene is an aromatic compound with the molecular formula C9H11NO4 It is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and two methoxy groups (-OCH3) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-nitrotoluene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,6-Dimethoxy-3-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products:
Oxidation: The major product is 4-nitro-2-methyl-1,3-dimethoxybenzoic acid.
Reduction: The major product is 4-amino-2-methyl-1,3-dimethoxybenzene.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
2,6-Dimethoxy-3-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimethoxy-3-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, can stabilize the intermediate formed during the reaction.
相似化合物的比较
4-Nitro-1,3-dimethoxybenzene: Lacks the methyl group, which can influence its reactivity and applications.
2-Methyl-1,3-dimethoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-2-methoxy-1,3-dimethylbenzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 2,6-Dimethoxy-3-nitrotoluene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
1,3-dimethoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3 |
InChI 键 |
UMUQBWJWFZLCPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
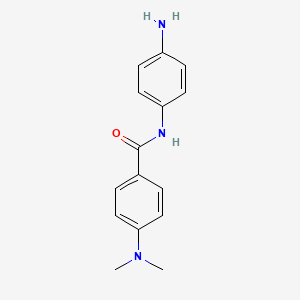
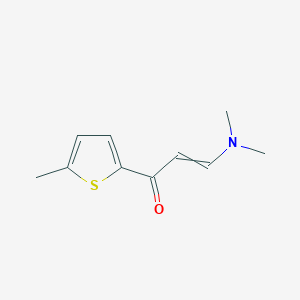
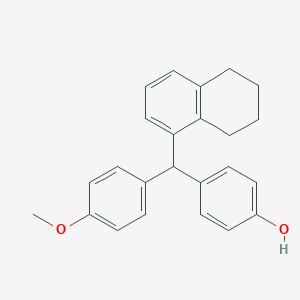
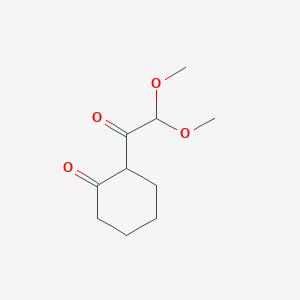
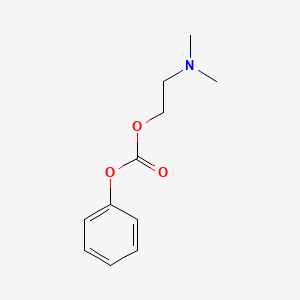
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)
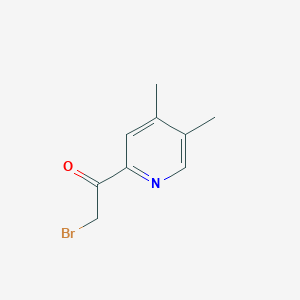
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
![N-(3-bromophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8579900.png)
